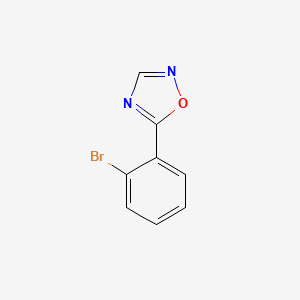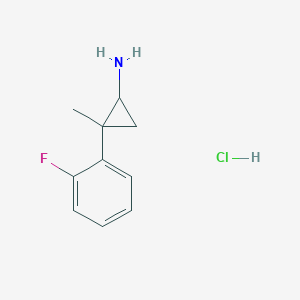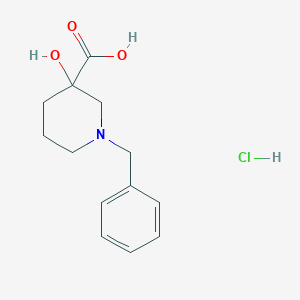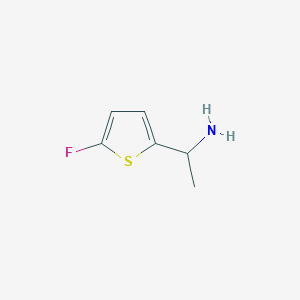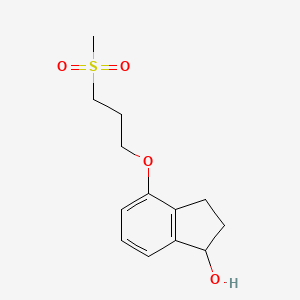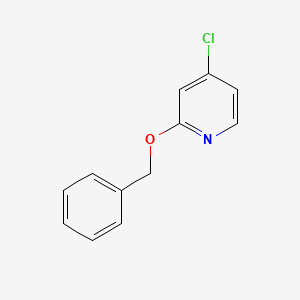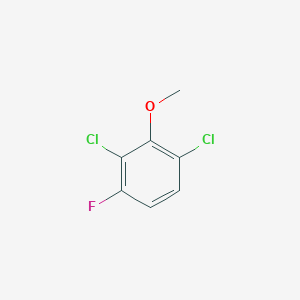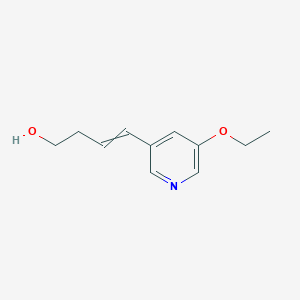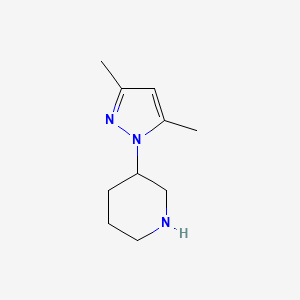
1-(2-Chloro-phenyl)-5-furan-2-yl-3-trifluoromethyl-1H-pyrazole
Overview
Description
The compound “1-(2-Chloro-phenyl)-5-furan-2-yl-3-trifluoromethyl-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as ketamine have been synthesized using a hydroxy ketone intermediate . The synthesis process typically involves multiple steps, including reaction with reagents, dehydration, oxidation, and rearrangement .
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Evaluation :A study conducted by Ravula et al. (2016) highlighted the microwave-assisted synthesis of novel pyrazoline derivatives, including compounds similar to 1-(2-Chloro-phenyl)-5-furan-2-yl-3-trifluoromethyl-1H-pyrazole. The microwave method proved efficient, yielding higher outputs and being more environmentally friendly compared to conventional heating methods. Compounds synthesized exhibited significant in vivo anti-inflammatory and in vitro antibacterial activity, marking their potential in therapeutic applications. Molecular docking results further emphasized their potential as templates for anti-inflammatory drugs Ravula et al., 2016.
Antimicrobial Activity of Chitosan Schiff Bases :Hamed et al. (2020) focused on the synthesis of chitosan Schiff bases incorporating heteroaryl pyrazole derivatives similar to the chemical . These compounds were assessed for their antimicrobial activity against various bacterial and fungal strains. The study found the antimicrobial activity to be dependent on the specific Schiff base moiety, with some compounds showing potent activity, indicating their potential as antimicrobial agents Hamed et al., 2020.
Synthesis and Antibacterial Activity of Pyrazoline Derivatives :Rani et al. (2015) synthesized novel pyrazoline derivatives, including structures resembling this compound, and evaluated their in vitro antibacterial activity. The study highlighted the potential of these compounds as antibacterial agents, with specific derivatives showing promising activities against a range of bacterial strains, thereby indicating their therapeutic potential Rani et al., 2015.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole derivatives, have been reported to exhibit potent antileishmanial and antimalarial activities
Mode of Action
The compound’s interaction with its targets could involve binding to active sites, leading to conformational changes that affect the targets’ function .
Biochemical Pathways
Based on its potential antileishmanial and antimalarial activities, it can be inferred that the compound may interfere with essential biochemical pathways in leishmania and plasmodium species .
Result of Action
Given its potential antileishmanial and antimalarial activities, it can be inferred that the compound may lead to the death of the pathogens by disrupting their essential biochemical processes .
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-(furan-2-yl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O/c15-9-4-1-2-5-10(9)20-11(12-6-3-7-21-12)8-13(19-20)14(16,17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEULIMFQVSHMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=CO3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726645 | |
| Record name | 1-(2-Chlorophenyl)-5-(furan-2-yl)-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
437711-24-5 | |
| Record name | 1-(2-Chlorophenyl)-5-(furan-2-yl)-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole](/img/structure/B1442936.png)

